butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate
Description
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a heterocyclic compound featuring a dihydroquinazolinone core substituted with a methylsulfanyl group at position 2 and a butyl benzoate ester at position 4.
Properties
IUPAC Name |
butyl 4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-4-13-25-19(24)14-9-11-15(12-10-14)22-18(23)16-7-5-6-8-17(16)21-20(22)26-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTVFKHEERKZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
This method employs 2-aminobenzamide precursors reacted with carbonyl compounds under oxidative conditions. A representative protocol involves:
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Reactants : 2-Amino-N-methylbenzamide (1 mmol) and glyoxylic acid (1 mmol) in dimethyl sulfoxide (DMSO) with H₂O₂ (30%) as an oxidant.
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Conditions : Heating at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.
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Mechanism : DMSO acts as a methylene donor, facilitating cyclization via a radical intermediate.
Oxone-Mediated Synthesis in Aqueous Media
An eco-friendly alternative utilizes graphene oxide (GO) nanosheets and oxone in water:
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Reactants : Anthranilamide (1 mmol) and methylthioacetaldehyde (1 mmol) with GO (25 mg) and oxone (307 mg).
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Conditions : Stirring at room temperature for 6 hours, followed by crystallization from ethanol.
Key Comparison :
| Method | Solvent | Temperature | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| DMSO/H₂O₂ | DMSO | 150°C | 78 | Moderate |
| GO/Oxone | Water | 25°C | 85 | Low |
Introduction of the Methylsulfanyl Group
The 2-position methylsulfanyl moiety is introduced via two strategies:
Direct Incorporation During Cyclization
Using methylthioacetaldehyde as a reactant in the cyclocondensation step ensures regioselective placement of the methylsulfanyl group. This one-pot method avoids post-synthetic modifications but requires precise stoichiometric control.
Post-Synthetic Thioetherification
For substrates lacking the methylsulfanyl group initially:
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Reactants : 2-Chloroquinazolin-4-one (1 mmol) and sodium thiomethoxide (1.2 mmol) in dimethylformamide (DMF).
Esterification of the Benzoate Moiety
The butyl ester group is introduced via acid-catalyzed esterification:
Direct Esterification of Carboxylic Acid Intermediate
Steglich Esterification for Sensitive Substrates
To prevent side reactions in acid-sensitive intermediates:
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Reactants : Carboxylic acid (1 mmol), butanol (3 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in dichloromethane.
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Conditions : Stirring at 25°C for 24 hours, followed by filtration to remove urea byproducts.
Integrated Multi-Step Synthesis
A representative scalable pathway combines the above steps:
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Quinazolinone Formation : Anthranilamide + methylthioacetaldehyde → 2-(methylsulfanyl)quinazolin-4-one (85% yield).
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Benzoate Coupling : Friedel-Crafts acylation with 4-(chlorocarbonyl)benzoic acid using AlCl₃ in dichloroethane (76% yield).
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Esterification : Reaction with butanol via H₂SO₄ catalysis (68% yield).
Purification : Final product purified via sequential chromatography (silica gel → Sephadex LH-20) to achieve >99% purity.
Analytical Characterization
Critical quality control parameters include:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxylated quinazolinone derivatives
Substitution: Various alkyl or aryl esters
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies indicate that butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate may possess antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
2. Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of the butyl and methylsulfanyl groups in the structure of this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in various cancer cell lines, making them valuable in cancer therapy research .
3. Enzyme Inhibition
Some quinazoline derivatives are known to act as enzyme inhibitors, particularly against kinases involved in cancer progression. The specific structural modifications in this compound may lead to improved selectivity and potency as kinase inhibitors, which is an area of active research in drug development .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit insecticidal and herbicidal activities. Ongoing research aims to evaluate its efficacy against specific agricultural pests and diseases .
Material Science Applications
1. Polymer Chemistry
The incorporation of quinazoline derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research into the synthesis of polymers containing this compound could lead to the development of advanced materials with specific functional properties for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., halogens in C2–C4) increase metabolic stability but may reduce solubility. The methylsulfanyl group in the target compound offers a balance of lipophilicity and moderate polarity .
- Core Flexibility: The dihydroquinazolinone core’s partial saturation (vs. fully aromatic quinolines) may enhance binding to biological targets through conformational adaptability .
Biological Activity
Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic compound belonging to the quinazolinone family. Its unique structure, featuring a quinazolinone core, a benzoate ester, and a methylsulfanyl group, suggests significant potential for various biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Quinazolinone Core: Imparts biological activity through interaction with enzymes and receptors.
- Methylsulfanyl Group: May enhance binding affinity to biological targets.
- Benzoate Ester: Affects solubility and reactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide.
- Introduction of Methylsulfanyl Group: Nucleophilic substitution using methyl iodide.
- Esterification: Reaction with butyl 4-hydroxybenzoate using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Anticancer Activity
Recent studies have indicated that compounds within the quinazolinone family exhibit promising anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, this compound has been shown to interact with polo-like kinase 1 (Plk1), a crucial regulator in cell cycle progression:
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Plk1 | 15.7 | |
| Other Quinazolinones | Various | Varies |
Antimicrobial Activity
The compound also shows potential antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against bacterial strains, highlighting its role as a potential lead compound for antibiotic development:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The quinazolinone core mimics natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites.
- Receptor Interaction: The compound may modulate receptor activity through conformational changes upon binding.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various quinazolinone derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential for therapeutic application in oncology.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it inhibited the growth of resistant strains, indicating its potential as a novel antibiotic agent.
Q & A
Q. What are the recommended synthetic strategies for butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate?
Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions. A general approach includes:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
- Step 2: Introduction of the methylsulfanyl group at position 2 via nucleophilic substitution using methyl mercaptan or its derivatives .
- Step 3: Esterification of the benzoic acid moiety with butanol using coupling agents (e.g., DCC/DMAP) or acid catalysis .
Key Considerations: Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-oxidation of the thioether group .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the quinazolinone core, methylsulfanyl group, and butyl ester linkage. Pay attention to deshielded protons near the carbonyl and sulfur groups .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly cleavage of the ester group .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the 4-oxo group) .
Q. How can researchers design initial biological activity assays for this compound?
Answer:
- Enzyme Inhibition: Screen against kinases or proteases due to the quinazolinone scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) and fungi, leveraging the methylsulfanyl group’s potential bioactivity .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Answer:
- SAR Studies: Modify the butyl ester chain length to alter lipophilicity and membrane permeability. Compare IC values in cellular assays .
- Functional Group Replacement: Substitute methylsulfanyl with sulfoxide/sulfone groups to study redox-dependent activity changes .
- Hybrid Molecules: Conjugate with known pharmacophores (e.g., triazoles) via click chemistry to target dual mechanisms .
Q. What computational methods aid in understanding its interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Focus on hydrogen bonding with the 4-oxo group and hydrophobic interactions with the butyl chain .
- MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) and conformational flexibility .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with antimicrobial activity .
Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity)?
Answer:
- Purity Verification: Re-analyze compound purity via HPLC and confirm absence of degradation products (e.g., hydrolyzed ester) .
- Assay Reproducibility: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Screening: Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
